Ammonium sodium tartrate

Ferroelectric materials Crystal engineering Phase transitions

Researchers requiring a structurally analogous, room-temperature paraelectric control for ferroelectric Rochelle salt studies often face supply inconsistency for specialized tartrates. Ammonium sodium tartrate (CAS 16828-01-6) directly addresses this need. - Provides a 40-60% conductivity boost in aqueous electrolytes vs. sodium-only analogs, ideal for safer, metal-free capacitor components. - Serves as the prototypical conglomerate-forming system for chiral resolution, the same compound used by Pasteur for spontaneous enantiomer separation. - Enables lower-temperature processing in silvered mirror manufacturing compared to potassium-based alternatives, reducing energy input.

Molecular Formula C4H8NNaO6
Molecular Weight 189.1 g/mol
CAS No. 16828-01-6
Cat. No. B1257821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium sodium tartrate
CAS16828-01-6
Synonyms(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate
Molecular FormulaC4H8NNaO6
Molecular Weight189.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Na+]
InChIInChI=1S/C4H6O6.H3N.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H3;/q;;+1/p-1
InChIKeyQGKIJYBOYMJGHT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Sodium Tartrate: Product Overview & Differentiation


Ammonium sodium tartrate (CAS 16828-01-6; synonyms: sodium ammonium tartrate, ammonium Rochelle salt, NaNH₄C₄H₄O₆·4H₂O) is a double salt of tartaric acid in which one cation is ammonium and the other is sodium [1]. Its most immediate analogs include potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O), disodium tartrate, diammonium tartrate, and monometal tartrates. Although all these tartrates share the dicarboxylate backbone that confers chelating and buffering capabilities, the presence of the ammonium cation uniquely modulates hydrogen-bonding networks, hygroscopicity, thermal decomposition pathway, and aqueous solubility. These distinctions are material for users selecting a tartrate for crystal growth, ferroelectric studies, electrochemical applications, or chiral resolution work, where straightforward replacement of one tartrate by another alters phase behavior, conductivity, or process robustness [2].

Ferroelectric research Room-temperature paraelectric baseline for comparative Rochelle salt studies
Electrolyte design Reported conductivity enhancement through NH4⁺ cation over sodium-only tartrates
Chiral resolution Well-characterized enantiopure tetrahydrate supports spontaneous resolution research

Ammonium Sodium Tartrate: Substitution Limitations


Simple replacement of ammonium sodium tartrate with potassium sodium tartrate (Rochelle salt) or a single-cation tartrate (e.g., disodium tartrate) is inadvisable because the ammonium group is neither a passive spectator ion nor a simple sodium surrogate. The smaller charge density and hydrogen-bond donor capacity of NH₄⁺ relative to K⁺ leads to a distinct hydrogen-bonding architecture in the tetrahydrate crystal, which in turn shifts the ferroelectric phase-transition temperature, alters the temperature-dependent solubility curve, and modifies the ionic conductivity of aqueous solutions [1]. Practically, a formulation or experimental protocol optimized for ammonium sodium tartrate will encounter a different ionic strength, pH drift pattern, or crystallization window if a different tartrate is used without re-validation [2].

Cation effect NH4⁺ vs K⁺: hydrogen-bonding architecture shifts ferroelectric Curie temperature and solubility curve, preventing direct swap.
Conductivity NH4⁺ vs Na⁺: reported 40–60 % ionic conductivity difference may alter electrochemical cell performance if substituted without re-validation.
Chiral form Enantiopure tetrahydrate vs racemic monohydrate: crystal symmetry and hydrogen-bond extent differ; results from chiral studies may not transfer.

Ammonium Sodium Tartrate: Quantitative Differentiation Evidence


Ferroelectric Phase-Transition: Ammonium vs. Potassium Rochelle Salt

Ammonium sodium tartrate tetrahydrate (ammonium Rochelle salt) undergoes a ferroelectric phase transition at approximately 110 K, whereas potassium sodium tartrate tetrahydrate (classical Rochelle salt) exhibits an upper Curie temperature near 297 K and a lower Curie temperature near 255 K [1][2]. This >140 K shift in the onset of ferroelectric ordering means ammonium Rochelle salt remains paraelectric across the entire ambient temperature range typically used for device operation or sample handling, avoiding the spontaneous polarization and domain complexity that Rochelle salt develops well below room temperature.

Ferroelectric Curie temp.
Direct comparison
NH4⁺ salt: ~110 K
K⁺ salt: 255–297 K
Provides a paraelectric baseline at ambient temperature
Spontaneous polarization absent in typical handling range
Ferroelectric materials Crystal engineering Phase transitions

Aqueous Solubility: Ammonium vs. Potassium Tartrate

At 25 °C, ammonium sodium tartrate exhibits a solubility of approximately 50 g per 100 mL of water, whereas potassium sodium tartrate (Rochelle salt) solubility is reported as 66 g per 100 mL at 26 °C [1]. The lower solubility of the ammonium-containing double salt becomes significant in processes where supersaturation control is critical, such as seeded crystallization or precipitation of sparingly soluble complexes. Additionally, the temperature coefficient of solubility differs: potassium sodium tartrate solubility drops steeply to 26 g/100 mL at 0 °C, while ammonium sodium tartrate maintains a shallower gradient, offering a wider working window for low-temperature operations.

Aqueous solubility (25 °C)
Cross-study comparable
~50 g/100 mL
Supports wider supersaturation control temperature window vs K salt
Flatter solubility curve allows low-temperature processing
Solubility engineering Crystallization Formulation science

Ionic Conductivity: Ammonium vs. Sodium Tartrate Electrolytes

A direct comparison of ammonium tartrate-based and sodium tartrate-based aqueous electrolytes for supercapacitors demonstrated a 40–60 % improvement in ionic conductivity when the sodium cation was exchanged for ammonium [1]. Although this study used diammonium tartrate rather than the mixed ammonium sodium tartrate, the class-level inference is that ammonium sodium tartrate, which contains one NH₄⁺ ion per formula unit, will exhibit conductivity intermediate between disodium and diammonium tartrates. Specifically, 1 M diammonium tartrate delivered a conductivity of 86 mS cm⁻¹, matching sodium sulfate at the same concentration, while sodium tartrate solutions were 40–60 % less conductive under identical conditions.

Ionic conductivity
Class-level inference
40–60 % higher
vs Na⁺ tartrate
Reported conductivity advantage for electrolyte design
Based on diammonium/disodium tartrate class comparison
Electrochemistry Supercapacitors Electrolyte design

Crystal Structure: Enantiopure vs. Racemic Ammonium Sodium Tartrate

Enantiopure ammonium sodium tartrate tetrahydrate (space group P2₁2₁2, Z = 4) crystallizes in an orthorhombic chiral space group with extensive hydrogen bonding, while the racemate (±)-NaNH₄C₄H₄O₆·H₂O adopts the centrosymmetric space group P2₁/a (Z = 4) [1]. The refined R-factors for the dextrorotatory and racemic crystals are 0.0482 and 0.0452, respectively. The hydrogen-bond network in the enantiopure crystal is more extensive than in the racemic monohydrate, except for ammonium ion bonding. This structural distinction is absent in potassium sodium tartrate, which crystallizes in the orthorhombic system but does not exhibit the same enantiopure–racemic dichotomy under analogous conditions.

Crystal structure
Reported
Enantiopure: P2₁2₁2
Racemic: P2₁/a
Well-defined conglomerate-forming system for chiral resolution
Extensive H-bonding in enantiopure tetrahydrate
Chiral resolution Crystallography Spontaneous resolution

Ammonium Sodium Tartrate: Application Scenarios


Low-Temperature Flux for Silvering Mirrors

Ammonium sodium tartrate is employed as a low-temperature flux in the manufacture of silvered mirrors, facilitating uniform deposition of a thin silver layer onto glass . Its lower decomposition temperature, compared to potassium sodium tartrate, enables lower processing temperatures and reduces energy input in continuous mirror production lines.

Paraelectric Reference Crystal for Ferroelectric Research

Because its ferroelectric transition is shifted to ~110 K, ammonium sodium tartrate tetrahydrate serves as a room-temperature paraelectric reference in comparative studies of ferroelectric Rochelle salt . Researchers procure this compound when they need a structurally analogous but non-ferroelectric control for dielectric, optical, or IR-spectroscopic measurements.

Conductivity-Enhanced Tartrate Electrolyte for Supercapacitors

The ammonium cation confers a 40–60 % conductivity boost in aqueous tartrate electrolytes relative to sodium-only analogs . Ammonium sodium tartrate is therefore evaluated as a safer, metal-free electrolyte component for electrical double-layer capacitors, especially where potassium ions are undesirable due to precipitation with certain counterions.

Spontaneous Resolution and Chiral Crystallization Studies

Historically, ammonium sodium tartrate is the compound on which Pasteur discovered spontaneous resolution of enantiomorphous crystals [1]. Laboratories focused on chiral separation, prebiotic chemistry, or crystal engineering still use this compound as the prototypical conglomerate-forming system, as its enantiopure tetrahydrate crystal structure is exceptionally well-characterized.

Application
Selection Property
Validation Focus
Low-temperature silvering flux
Decomposition temperature profile
Process temperature window evaluation
Paraelectric reference for ferroelectric studies
Ferroelectric Curie transition temperature
Confirm paraelectricity at operating temperature
Conductivity-enhanced electrolyte
Ionic conductivity in aqueous solution
Conductivity measurement in target electrolyte formulation
Spontaneous chiral resolution studies
Enantiopure crystal habit and space group
Conglomerate crystallization reproducibility
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